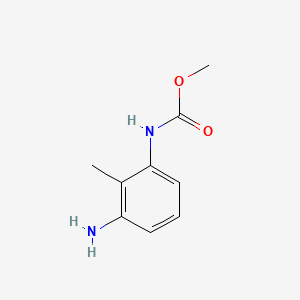

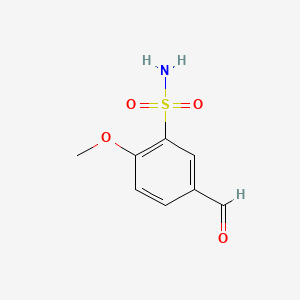

![molecular formula C8H15NO6 B583411 N-乙酰-D-[1-13C]半乳糖胺 CAS No. 478518-53-5](/img/structure/B583411.png)

N-乙酰-D-[1-13C]半乳糖胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Acetyl-D-galactosamine (GalNAc) is an amino sugar and a component of many O-linked and N-linked glycan structures . It is a derivative of galactose used to form the antigen for the A blood group . It plays a crucial role in intercellular communication and is concentrated in sensory nerve structures of both humans and animals .

Synthesis Analysis

N-Acetyl-D-galactosamine can be synthesized via the Heyns rearrangement of D-tagatose with benzylamine . Another method involves the use of rare earth metal triflates to synthesize various GalNAc glycosides .Molecular Structure Analysis

The molecular formula of N-acetyl-D-[1-13C]galactosamine is C8H15NO6 . Its molecular weight is 222.20 g/mol . The IUPAC name is N - [ (3 R ,4 R ,5 R ,6 R )-2,4,5-trihydroxy-6- (hydroxymethyl) (2 13 C)oxan-3-yl]acetamide .Chemical Reactions Analysis

N-Acetyl-D-galactosamine is a key building block of oligosaccharides and can be used in the synthesis of various N-protected D-galactosamine derivatives .Physical and Chemical Properties Analysis

N-acetyl-D-[1-13C]galactosamine has a molecular weight of 222.20 g/mol . It has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 6 . Its exact mass is 222.09329203 g/mol .科学研究应用

硫酸酯酶和海洋多糖

N-乙酰-D-半乳糖胺 (GalNAc) 在硫酸化中起着至关重要的作用,硫酸化会影响许多海洋来源多糖的生物活性。一个引人入胜的研究领域涉及硫酸酯酶,这些酶控制硫酸化的程度。以下是我们所知的信息:

- SulA1 硫酸酯酶:一种由 sulA1 基因编码的新型硫酸酯酶被鉴定出来。它在埃希氏大肠杆菌中产生,属于硫酸酯酶家族 1。该酶含有保守的催化残基(Cys57 和 His190),并且在 Ca2+ 存在下表现出更高的活性。确定了 Ca2+ 结合的残基,该酶的活性曲线在 40–50 °C 和 pH 5.5 时具有最佳温度。 有趣的是,它对 GalNAc4S 表现出脱硫活性,GalNAc4S 是在硫酸软骨素 A 中发现的一种硫酸化单体 .

亲和层析和蛋白质层析

N-乙酰-D-半乳糖胺用于亲和层析和蛋白质层析。研究人员利用其特异性结合特性来分离和纯化感兴趣的蛋白质。 GalNAc 部分与凝集素或其他 GalNAc 结合蛋白相互作用,从而可以从复杂混合物中选择性分离目标蛋白质 .

凝集素珠结合测定和免疫组织化学

GalNAc 在凝集素珠结合测定中用作半抗原性糖。这些测定通过预吸附紫藤凝集素来评估凝集素结合的特异性。 此外,GalNAc 在免疫组织化学实验中促进凝集素印迹抑制 .

GalNAc 辅助 siRNA 向肝细胞的递送

三臂 GalNAc-siRNA 缀合物对肝细胞特异性无唾液酸糖蛋白受体 (ASGPR) 具有高亲和力。摄取通过网格蛋白包被的坑进行,导致网格蛋白包被的囊泡形成。 这一概念为 siRNA 药物向肝细胞的靶向递送提供了希望 .

作用机制

- GalNAc is an amino sugar and a component of many O-linked and N-linked glycan structures .

- Its primary target is the glycosylation process. Specifically, it serves as the initial O-linked sugar for many serine and threonine residues in protein glycosylations .

Target of Action

Biochemical Pathways

安全和危害

N-acetyl-D-galactosamine should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of accidental ingestion or contact, immediate medical attention is recommended .

生化分析

Biochemical Properties

N-acetyl-D-[1-13C]galactosamine interacts with a variety of enzymes, proteins, and other biomolecules. As uridine diphosphate (UDP)-GalNAc, N-acetyl-D-[1-13C]galactosamine is the initial O-linked sugar to many serine and threonine residues in protein glycosylations . The nature of these interactions is complex and involves multiple biochemical pathways.

Molecular Mechanism

The molecular mechanism of N-acetyl-D-[1-13C]galactosamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As an initial O-linked sugar, it plays a crucial role in protein glycosylations .

属性

IUPAC Name |

N-[(3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6+,7-,8?/m1/s1/i8+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRNDRQMDRJTHS-GCYRFSSTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[13CH]1O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

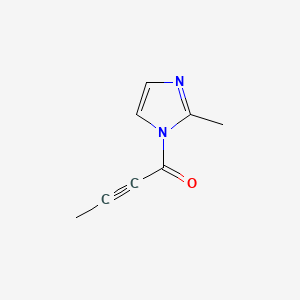

![(3AR,4R,6R,7aR)-4-ethoxy-1,6-dimethylhexahydro-1H-pyrano[4,3-d]oxazole](/img/structure/B583337.png)

acetyl chloride](/img/structure/B583341.png)

![3-Methoxybicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B583344.png)